tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-(5-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-12-8-9-13(16(20)22-5)11-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
InChI Key |
QYWIPWFAMWUVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Decarboxylative Arylation
This approach is the most prominent, involving the coupling of tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate with aryl halides or esters under palladium catalysis. The process typically proceeds via:
- Activation of aromatic halides or esters (e.g., methyl 4-bromobenzoate).
- Formation of aryl-palladium intermediates through oxidative addition.
- Decarboxylation of amino acid derivatives to generate reactive pyrrolidine intermediates.
- Reductive elimination to furnish the targeted compound.
This method is detailed in recent research where aryl iodides or bromides undergo coupling with amino acid derivatives, with yields ranging from moderate to high (31% to 89%), depending on substrate and conditions.
Photoredox and Visible-Light Mediated Couplings
Recent advances incorporate visible-light irradiation to facilitate decarboxylative arylation, enhancing selectivity and reaction efficiency. For example, a study employed iridium-based catalysts under visible light (430 nm) to achieve yields exceeding 70% in the formation of the target compound, with optimization of parameters such as temperature, residence time, and catalyst loading.
Electrophile Activation and Functional Group Transformation
Other methods involve the activation of aromatic esters or acids with reagents like fluorenylmethyloxycarbonyl chloride or boc anhydride , followed by coupling with amino acid derivatives. These steps often include:
- Protection of amino groups with Boc groups.
- Coupling with aromatic esters via carbodiimide or uronium reagents.
- Deprotection and cyclization to form the pyrrolidine core.
Specific Reaction Schemes and Conditions
Reaction Optimization and Parameters
Research indicates that reaction efficiency depends heavily on:
- Catalyst choice : Palladium acetate with phosphine ligands.
- Solvent : Dimethylacetamide (DMA) or acetonitrile (MeCN).
- Light irradiation : Visible light at 430 nm enhances decarboxylation.
- Temperature : Typically room temperature to 80°C.
- Reaction time : Ranges from 16 hours to several hours depending on the method.
In photoredox approaches, residence time and light intensity are critical for maximizing yield and selectivity.
Notes on Reaction Pathway and Functional Group Compatibility
- The methoxycarbonyl group on the phenyl ring remains stable under palladium catalysis but can be susceptible to hydrolysis under strongly basic or acidic conditions.
- The tert-butyl carbamate protecting group on the pyrrolidine nitrogen is compatible with the coupling conditions and can be removed under acidic conditions post-synthesis.
- The aryl iodides or bromides are preferred substrates for coupling due to higher reactivity compared to esters or acids.
Summary of Preparation Methodology
Chemical Reactions Analysis
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes or receptors, while the methoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Allyl vs. Aryl Substituents
Compounds such as tert-butyl 2-(2-(methoxycarbonyl)allyl)pyrrolidine-1-carboxylate () replace the phenyl ring with a methoxycarbonyl-functionalized allyl chain. However, the aryl group in the target compound provides greater aromatic stabilization, which may enhance thermal stability .
Alkyl Chain Modifications
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate () features a long 4-octylphenethyl chain, significantly increasing lipophilicity (logP) compared to the target compound’s methylphenyl group. This modification improves membrane permeability but may reduce aqueous solubility, impacting bioavailability in drug design contexts .
Heterocyclic and Functional Group Additions
Imidazole Derivatives
Compounds like (S)-tert-butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate () incorporate an imidazole ring, introducing hydrogen-bonding capability and aromaticity. The ethynylphenyl group enables click chemistry applications, a feature absent in the target compound. Such structural differences highlight the trade-off between synthetic versatility (imidazole) and steric simplicity (methylphenyl) .
Propargyl Ether and Alkyne Functionality
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate () contains a propargyl ether and alkyne moiety, enabling Huisgen cycloaddition. This contrasts with the target compound’s ester-functionalized aryl group, which lacks such reactive handles. The alkyne’s linear geometry also imposes distinct conformational constraints compared to planar aromatic systems .
Ring Size and Heteroatom Effects
tert-Butyl 2-(5-(methoxycarbonyl)pyridin-2-yl)-1,4-diazepane-1-carboxylate () replaces the pyrrolidine (5-membered) with a diazepane (7-membered) ring. Additionally, the pyridine ring introduces a basic nitrogen, modifying electronic properties compared to the phenyl group .
Biological Activity
Tert-Butyl 2-(5-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- InChI Key : VGDATZBYQWJPSE-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of cholinesterases, which are critical in the regulation of neurotransmitter levels in the nervous system.
Inhibitory Activity
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Table 1: Inhibitory Potency Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 0.64 | 0.42 |
Case Studies
- Alzheimer's Disease Models : In a study conducted on transgenic mice models for Alzheimer's disease, tert-butyl derivatives demonstrated improved cognitive function correlated with reduced AChE activity. The study indicated that these compounds could potentially serve as therapeutic agents for cognitive enhancement in neurodegenerative disorders.
- In Vitro Studies : Various in vitro assays have been performed to assess the cytotoxicity and neuroprotective effects of this compound. Results indicated that at concentrations below 10 µM, no significant cytotoxicity was observed in neuronal cell lines, suggesting a favorable safety profile for further development.
Pharmacological Applications
The potential applications of this compound include:
- Neuroprotective Agents : Due to its cholinesterase inhibitory activity, it may be developed as a treatment for Alzheimer's disease.
- Cognitive Enhancers : Its ability to enhance cholinergic transmission could be beneficial in treating cognitive deficits.
Q & A
Q. Core Techniques :
| Method | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for Boc (δ ~1.4 ppm), ester (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm) | Confirm regiochemistry and purity . |
| HRMS | Exact mass matching molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₅NO₄: 320.1856) | Validate molecular integrity . |
| IR Spectroscopy | Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O) | Identify functional groups . |
Q. Advanced Resolution :
- NOESY/ROESY NMR to confirm stereochemistry of the pyrrolidine ring.
- X-ray crystallography for absolute configuration determination (if crystalline) .
What are the stability considerations for this compound under different storage conditions?
- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (N₂/Ar).
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Light Sensitivity : Protect from UV exposure to prevent radical degradation of the Boc group .
Advanced Research Questions
How do reaction conditions (solvent, catalyst, temperature) optimize regioselectivity in aryl substitution?
Case Study : Suzuki-Miyaura Coupling ():
Data Contradiction Analysis :
Conflicting reports on Pd catalyst efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from trace moisture or ligand dissociation. Use chelating ligands (e.g., SPhos) to stabilize Pd(0) intermediates .
How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
Example : Unexpected doublets in aromatic protons may indicate:
- Rotamers due to restricted rotation of the methoxycarbonyl group.
- Impurity Overlaps (e.g., regioisomers from incomplete coupling).
Q. Resolution :
- Variable-temperature NMR (VT-NMR) to coalesce rotamer signals.
- HPLC-PDA/MS to isolate and identify minor impurities (e.g., ortho-substituted byproducts) .
What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?
Hypothesis : The pyrrolidine ring mimics transition-state conformations in enzyme active sites (e.g., proteases or kinases).
Q. Methodology :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease).
Kinetic Assays : Measure IC₅₀ values under varying pH and substrate concentrations to infer competitive/non-competitive inhibition .
Mutagenesis : Validate binding residues via site-directed mutagenesis (e.g., K⁵⁶A mutation in HIV-1 protease reduces affinity) .
How can enantiomeric excess (ee) be improved in asymmetric synthesis?
Q. Strategies :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for stereocontrol during pyrrolidine formation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Enhance ee >99% via controlled recrystallization .
What safety protocols are critical for handling this compound?
Toxicological Data ():
- Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; low systemic toxicity but irritant to eyes/skin.
- Carcinogenicity : No IARC/OSHA classification, but mutagenicity risk via Ames test requires containment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
